



Application Notes: The Role of Deoxypseudouridine (dΨ) in DNA Nanotechnology

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Compound of Interest		
Compound Name:	Deoxypseudouridine	
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Introduction

Deoxypseudouridine (dΨ), a naturally occurring isomer of deoxythymidine, is an emerging modification in the field of DNA nanotechnology. Unlike canonical nucleosides, which are linked to the deoxyribose sugar via an N-glycosidic bond, dΨ possesses a more stable C-C glycosidic bond. This fundamental structural difference imparts unique biophysical properties to DNA nanostructures, offering significant advantages for applications in drug delivery, diagnostics, and nanorobotics. The primary benefits of incorporating dΨ into DNA nanostructures are enhanced enzymatic stability and the potential for increased thermodynamic stability and novel base-pairing interactions.

Key Advantages of **Deoxypseudouridine** Incorporation

Enhanced Nuclease Resistance: The C-glycosidic bond of dΨ is not a substrate for many nucleases that typically recognize and cleave the N-glycosidic bond of standard nucleotides. This inherent resistance to enzymatic degradation can significantly increase the in vivo half-life of DNA nanostructures, a critical requirement for therapeutic and diagnostic applications where prolonged circulation and stability in biological fluids are necessary.[1] Strategies to improve nuclease resistance are central to advancing DNA nanotechnology for biological use.[2][3]



- Increased Thermodynamic Stability: The unique structure of dΨ can enhance base-stacking interactions within the DNA duplex. This can lead to a more rigid and thermodynamically stable structure, characterized by a higher melting temperature (T_m). This increased stability is advantageous for constructing robust nanostructures that maintain their integrity under varying physiological conditions. While specific data for dΨ is limited, modifications to the nucleobase or sugar backbone are common strategies to modulate the thermal stability of DNA duplexes.[4][5][6]
- Novel Tertiary Interactions: The dΨ nucleoside presents an additional hydrogen bond donor at the N1 position, which is typically involved in the N-glycosidic bond in thymidine. This allows for the formation of non-canonical base pairings and tertiary interactions, such as Hoogsteen base pairs or triplex formation, which can be exploited to create more complex and functional DNA nanostructures.[7]

Applications in Drug Development and Research

- Drug Delivery Vehicles: DNA nanostructures, such as cages, tubes, and origami, serve as programmable carriers for therapeutic agents.[8][9] Incorporating dΨ can enhance the stability of these carriers in the bloodstream, protecting them from nuclease degradation and ensuring the payload reaches its target.[2][3]
- Aptamer Development: Aptamers are short, single-stranded DNA or RNA molecules that bind
 to specific targets. The selection of aptamers from libraries containing modified nucleotides
 like dΨ can lead to the discovery of ligands with higher affinity, specificity, and biostability,
 making them superior candidates for diagnostics and therapeutics.[10][11]
- Biosensors and Diagnostics: The stability of dΨ-modified DNA probes can improve the reliability and sensitivity of diagnostic platforms by reducing probe degradation and nonspecific interactions.

Quantitative Data on Modified Oligonucleotides

While comprehensive quantitative data specifically for **deoxypseudouridine** in DNA nanostructures is still emerging in the literature, data from analogous modifications demonstrate the potential impact on thermal stability and nuclease resistance. The following



tables summarize representative data for other modified nucleosides to provide a comparative context.

Table 1: Examples of Thermodynamic Effects of Nucleoside Modifications on DNA Duplexes

Modification Type	Sequence Context	ΔT_m (°C) per modification	Reference
4'-C-Aminoethoxy Thymidine (AEoT)	DNA/RNA Duplex	+1.0 to +2.5	[6]
5-Propynyl-2'- deoxyuridine	DNA/DNA Duplex	+1.7	[4]
2-Aminopurine (Adenine Analog)	DNA/DNA Duplex	-10.0	[12]

Note: ΔT_m represents the change in melting temperature compared to an unmodified DNA duplex. This data illustrates that modifications can either stabilize or destabilize a duplex, highlighting the importance of empirical testing.

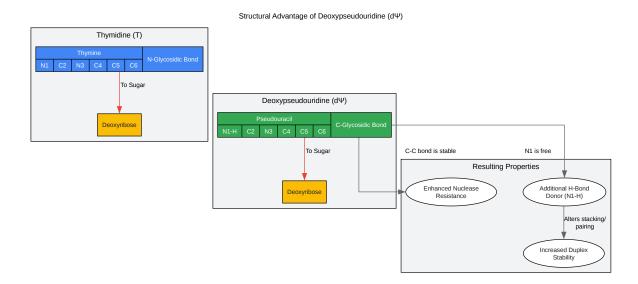
Table 2: Examples of Nuclease Resistance of Modified Oligonucleotides

Modification Type	Assay Condition	Enhancement of Stability	Reference
4'-C-Aminoethoxy Thymidine (AEoT)	Bovine Serum	Several-fold increase in half-life	[6][13]
Guanidinium Linkage (Backbone)	Exonuclease I	Complete resistance after 12 hours	[14]
Paranemic Crossover (PX) DNA Structure	Various Nucleases & Human Serum	Up to 2,800-fold more resistant than duplexes	[2]

Note: The stability enhancement is relative to the corresponding unmodified DNA sequence under the same conditions.



Visualizations: Workflows and Structural Concepts

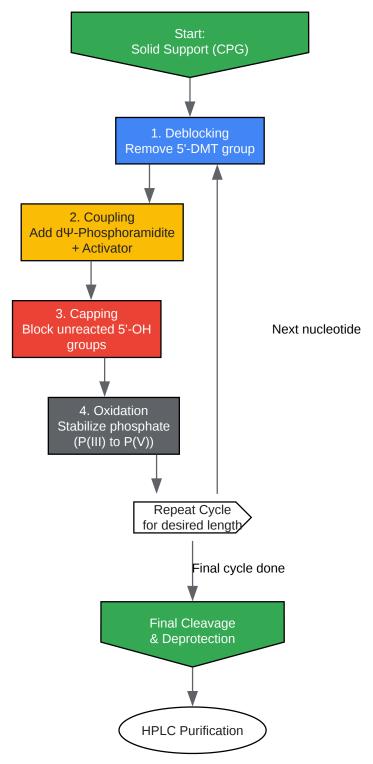


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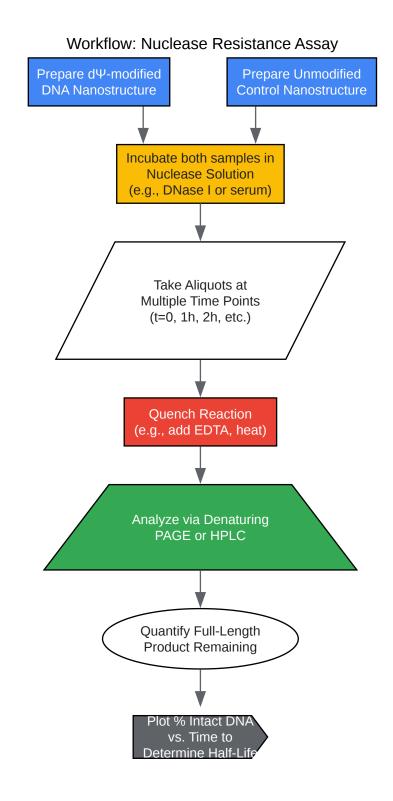
Caption: Structural comparison of Thymidine and **Deoxypseudouridine** (dΨ).



Workflow: Synthesis of dΨ-Modified Oligonucleotides







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